molecular formula C9H11CaNO5S B12678429 Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate CAS No. 93805-85-7

Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate

Cat. No.: B12678429
CAS No.: 93805-85-7
M. Wt: 285.33 g/mol
InChI Key: BHDKTWMJUWZWNU-OLGQORCHSA-L
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Description

Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate is a synthetic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes a calcium ion coordinated with a methionate ligand, which contains both carboxylate and oxoallyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate typically involves the reaction of calcium salts with methionate ligands under controlled conditions. The reaction may require specific solvents, temperatures, and pH levels to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions may alter the functional groups within the compound.

    Substitution: The methionate ligand may be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions may produce new calcium-ligand complexes.

Scientific Research Applications

Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate may have several scientific research applications, including:

    Chemistry: As a reagent or catalyst in various chemical reactions.

    Biology: Potential use in studying calcium-binding proteins or enzymes.

    Medicine: Investigating its potential as a therapeutic agent or drug delivery system.

    Industry: Applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The pathways involved could include calcium signaling, oxidative stress response, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other calcium-methionate complexes or compounds with similar functional groups, such as:

  • Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-L-methionate
  • Calcium (E)-N-(3-carboxylato-1-oxoallyl)-DL-methionate
  • Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-cysteinate

Uniqueness

Calcium (Z)-N-(3-carboxylato-1-oxoallyl)-DL-methionate may be unique in its specific coordination geometry, stability, and reactivity compared to similar compounds. These properties could make it particularly useful in certain applications or research areas.

Properties

CAS No.

93805-85-7

Molecular Formula

C9H11CaNO5S

Molecular Weight

285.33 g/mol

IUPAC Name

calcium;2-[[(Z)-3-carboxylatoprop-2-enoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C9H13NO5S.Ca/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13;/h2-3,6H,4-5H2,1H3,(H,10,11)(H,12,13)(H,14,15);/q;+2/p-2/b3-2-;

InChI Key

BHDKTWMJUWZWNU-OLGQORCHSA-L

Isomeric SMILES

CSCCC(C(=O)[O-])NC(=O)/C=C\C(=O)[O-].[Ca+2]

Canonical SMILES

CSCCC(C(=O)[O-])NC(=O)C=CC(=O)[O-].[Ca+2]

Origin of Product

United States

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